2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid
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Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group and a 2-methylphenyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid typically involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of the 2-methylphenyl group. One common method involves the use of N-Cbz-protected amino acids as starting materials. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimizations for yield and purity. This can include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the benzyloxycarbonyl protecting group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon in the presence of hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce the free amino acid.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Studied for its role in enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic uses, including as a precursor for drug development.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The 2-methylphenyl group can participate in aromatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-(3-methylphenyl)propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-(4-methylphenyl)propanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid is unique due to the specific positioning of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its 3- and 4-methylphenyl counterparts.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
3-(2-methylphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C18H19NO4/c1-13-7-5-6-10-15(13)11-16(17(20)21)19-18(22)23-12-14-8-3-2-4-9-14/h2-10,16H,11-12H2,1H3,(H,19,22)(H,20,21) |
InChI Key |
SDJQLXBAHPYQDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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